molecular formula C14H11FO3 B1322422 Ethyl 4-fluoro-1-naphthoylformate CAS No. 409081-83-0

Ethyl 4-fluoro-1-naphthoylformate

Cat. No. B1322422
M. Wt: 246.23 g/mol
InChI Key: PSBJHMISSXOZTN-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-1-naphthoylformate, also known as 4F-ENF, is a synthetic cannabinoid compound. It is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of Ethyl 4-fluoro-1-naphthoylformate is C14H11FO3 . Its molecular weight is 246.23 g/mol .


Physical And Chemical Properties Analysis

Ethyl 4-fluoro-1-naphthoylformate is a yellow powder. It is soluble in organic solvents such as methanol, dichloromethane, and ethanol. The specific boiling point is not available .

Scientific Research Applications

Antibacterial Activity

Ethyl 4-fluoro-1-naphthoylformate and its derivatives have been explored for their antibacterial properties. Research conducted by Egawa et al. (1984) on pyridonecarboxylic acids, including compounds with fluoro substitutions similar to Ethyl 4-fluoro-1-naphthoylformate, demonstrated potent antibacterial activity. These compounds were synthesized with various cyclic amino groups and tested for in vitro and in vivo antibacterial properties. Three specific compounds showed significant activity, surpassing that of enoxacin, a known antibacterial agent, indicating the potential of fluoro-substituted naphthoylformates in antibacterial applications (Egawa et al., 1984).

Synthesis and Structural Analysis

The synthesis and structural analysis of related fluoro-naphthoylformate compounds have been a topic of interest. Kiely (1991) detailed the preparation of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, involving a series of reactions including masking, regiosselective deprotonation, and selenation. This study is crucial in understanding the synthetic pathways and structural characteristics of fluoro-naphthoylformate derivatives (Kiely, 1991).

Application in Medical Imaging

Fluoro-substituted compounds like Ethyl 4-fluoro-1-naphthoylformate have been utilized in medical imaging, particularly in the study of neurodegenerative diseases. Kepe et al. (2006) used a fluorine-18 labeled compound for positron emission tomography (PET) imaging to study serotonin receptors in the brains of Alzheimer's disease patients. This research highlights the utility of fluoro-naphthoylformate derivatives in developing sensitive imaging probes for neurological research (Kepe et al., 2006).

Safety And Hazards

Ethyl 4-fluoro-1-naphthoylformate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and chemical impermeable gloves when handling this compound . Adequate ventilation is necessary, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

ethyl 2-(4-fluoronaphthalen-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-2-18-14(17)13(16)11-7-8-12(15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBJHMISSXOZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625917
Record name Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluoro-1-naphthoylformate

CAS RN

409081-83-0
Record name Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of n-butyllithium (2.5 M in THF, 20 mL, 50 mmol) was cooled to −78° C., and a solution of 1-bromo-4-fluoronaphthalene (11.25 g, 50 mmol) in THF (40 mL) was added slowly and the mixture was stirred for 1 hour. The reaction mixture was warmed to −20° C., then added to a solution of diethyl oxalate (29.2 g,200 mmol) in THF (40 mL) at −78° C. After slowly warming-up to room temperature, EtOAc (100 mL), 10% HCl (50 mL) and water (50 mL) were added and the phases were separated. The aqueous layer was extracted with EtOAc (2×100 mL), and the organic layers were combined, washed with brine (50 mL), and dried over Na2SO4. After evaporating the solvent and the excess diethyl oxalate under high vacuum, the residue was purified by flash column chromatography (1:1 DCM:hexane) to give the title compound (9.4 g, 76% yield) as a white solid. 1H-NMR (400 MHz, CDCl3) δ (9.13 (d, J=8.6 Hz, 1H), 8.20 (d, J=8.4 Hz, 1H), 8.01 (dd, J=8.2, 5.4 Hz, 1H), 7.76 (t, J=7.2 Hz, 1H), 7.67 (t, J=8.1 Hz, 1H), 7.21 (t, J=8.5 Hz, 1H), 4.49 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
29.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
76%

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